molecular formula C7H5F2IO B3052484 1,5-Difluoro-3-iodo-2-methoxybenzene CAS No. 41860-66-6

1,5-Difluoro-3-iodo-2-methoxybenzene

Cat. No.: B3052484
CAS No.: 41860-66-6
M. Wt: 270.01
InChI Key: DIIRJUUSLRZBBB-UHFFFAOYSA-N
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Description

1,5-Difluoro-3-iodo-2-methoxybenzene is an organic compound with the molecular formula C7H5F2IO It is a derivative of benzene, where the hydrogen atoms at positions 1 and 5 are replaced by fluorine atoms, the hydrogen atom at position 3 is replaced by an iodine atom, and the hydrogen atom at position 2 is replaced by a methoxy group (–OCH3)

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Difluoro-3-iodo-2-methoxybenzene can be synthesized through a multi-step process involving the introduction of fluorine, iodine, and methoxy groups onto a benzene ring. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1,5-Difluoro-3-iodo-2-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at position 3 can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium azide (NaN3), potassium cyanide (KCN), and organometallic reagents such as Grignard reagents (RMgX).

    Oxidation Reactions: The methoxy group at position 2 can be oxidized to form a carbonyl group (–C=O) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The fluorine atoms at positions 1 and 5 can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Sodium azide (NaN3), potassium cyanide (KCN), Grignard reagents (RMgX), polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF)), elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions, elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), polar solvents (e.g., tetrahydrofuran (THF), ethanol), room temperature or slightly elevated temperatures.

Major Products Formed:

    Substitution Reactions: Formation of azido, cyano, or organometallic derivatives.

    Oxidation Reactions: Formation of carbonyl derivatives (e.g., aldehydes, ketones).

    Reduction Reactions: Formation of difluorobenzene derivatives with hydrogen atoms replacing fluorine atoms.

Scientific Research Applications

1,5-Difluoro-3-iodo-2-methoxybenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used as a probe in biochemical studies to investigate the interactions of fluorinated and iodinated aromatic compounds with biological macromolecules such as proteins and nucleic acids.

    Medicine: It has potential applications in medicinal chemistry for the development of new drugs. The presence of fluorine and iodine atoms can enhance the bioavailability and metabolic stability of drug candidates.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials, including liquid crystals, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of 1,5-Difluoro-3-iodo-2-methoxybenzene depends on its specific application

    Electrophilic Interactions: The iodine atom can act as an electrophile, forming covalent bonds with nucleophilic sites on biological macromolecules.

    Hydrophobic Interactions: The aromatic ring and fluorine atoms can engage in hydrophobic interactions with nonpolar regions of proteins and membranes.

    Halogen Bonding: The fluorine and iodine atoms can participate in halogen bonding interactions, which can influence the binding affinity and specificity of the compound for its molecular targets.

Comparison with Similar Compounds

1,5-Difluoro-3-iodo-2-methoxybenzene can be compared with other similar compounds, such as:

    1,3-Difluoro-2-iodobenzene: This compound has a similar substitution pattern but lacks the methoxy group, which can affect its reactivity and applications.

    1,3-Difluoro-5-iodo-2-methylbenzene: This compound has a methyl group instead of a methoxy group, which can influence its chemical properties and biological activity.

    1,5-Difluoro-3-iodo-2-methylbenzene: This compound has a methyl group instead of a methoxy group, which can affect its solubility and reactivity.

Uniqueness: this compound is unique due to the presence of both fluorine and iodine atoms, as well as the methoxy group. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity, enhanced metabolic stability, and the ability to participate in diverse chemical reactions.

Properties

IUPAC Name

1,5-difluoro-3-iodo-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2IO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIRJUUSLRZBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290691
Record name 1,5-Difluoro-3-iodo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41860-66-6
Record name 1,5-Difluoro-3-iodo-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41860-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Difluoro-3-iodo-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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